molecular formula C5H8N2O B13600010 (R)-1-(1H-Imidazol-2-yl)ethan-1-ol

(R)-1-(1H-Imidazol-2-yl)ethan-1-ol

Cat. No.: B13600010
M. Wt: 112.13 g/mol
InChI Key: SQFWQHCKCDSOJK-SCSAIBSYSA-N
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Description

(1R)-1-(1H-imidazol-2-yl)ethan-1-ol is a chiral compound featuring an imidazole ring attached to an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(1H-imidazol-2-yl)ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the imidazole ring, which can be achieved through the Debus-Radziszewski imidazole synthesis.

    Chiral Center Introduction: The chiral center is introduced via asymmetric synthesis, often using chiral catalysts or chiral auxiliaries to ensure the desired (1R) configuration.

    Ethanol Moiety Addition: The ethanol moiety is introduced through nucleophilic substitution reactions, where the imidazole ring acts as a nucleophile attacking an appropriate electrophile, such as an epoxide or a halohydrin.

Industrial Production Methods

Industrial production of (1R)-1-(1H-imidazol-2-yl)ethan-1-ol may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes:

    Catalysis: Utilizing efficient catalysts to enhance reaction rates.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(1H-imidazol-2-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The imidazole ring can be reduced under specific conditions to form imidazoline derivatives.

    Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Acid chlorides or alkyl halides in the presence of a base.

Major Products

    Oxidation: Imidazole-2-carboxylic acid.

    Reduction: Imidazoline derivatives.

    Substitution: Imidazole-2-yl ethyl esters or ethers.

Scientific Research Applications

(1R)-1-(1H-imidazol-2-yl)ethan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and antifungal properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1R)-1-(1H-imidazol-2-yl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with active site residues, modulating the activity of the target protein. This interaction can lead to inhibition or activation of enzymatic pathways, influencing various biological processes.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-(1H-imidazol-2-yl)ethan-1-ol: The enantiomer of the compound, differing in the configuration of the chiral center.

    Imidazole-2-carboxylic acid: A derivative where the ethanol moiety is replaced by a carboxylic acid group.

    Imidazole-2-ylmethanol: A similar compound with a methanol moiety instead of ethanol.

Uniqueness

(1R)-1-(1H-imidazol-2-yl)ethan-1-ol is unique due to its specific (1R) configuration, which can result in different biological activities compared to its (1S) enantiomer. The presence of the ethanol moiety also provides distinct chemical reactivity and potential for derivatization.

Properties

Molecular Formula

C5H8N2O

Molecular Weight

112.13 g/mol

IUPAC Name

(1R)-1-(1H-imidazol-2-yl)ethanol

InChI

InChI=1S/C5H8N2O/c1-4(8)5-6-2-3-7-5/h2-4,8H,1H3,(H,6,7)/t4-/m1/s1

InChI Key

SQFWQHCKCDSOJK-SCSAIBSYSA-N

Isomeric SMILES

C[C@H](C1=NC=CN1)O

Canonical SMILES

CC(C1=NC=CN1)O

Origin of Product

United States

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